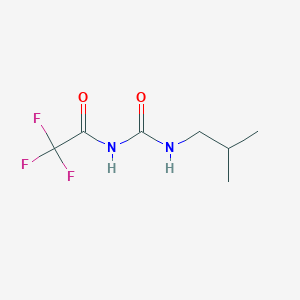

N-isobutyl-N'-(trifluoroacetyl)urea

Description

N-isobutyl-N'-(trifluoroacetyl)urea is a synthetic urea derivative characterized by an isobutyl group (-CH2CH(CH3)2) attached to one nitrogen atom and a trifluoroacetyl group (-COCF3) on the adjacent nitrogen.

Properties

Molecular Formula |

C7H11F3N2O2 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(2-methylpropylcarbamoyl)acetamide |

InChI |

InChI=1S/C7H11F3N2O2/c1-4(2)3-11-6(14)12-5(13)7(8,9)10/h4H,3H2,1-2H3,(H2,11,12,13,14) |

InChI Key |

LIEJKPFHAAOVQU-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)CNC(=O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Urea Derivatives

Structural and Functional Group Comparisons

N-isobutylurea

- Structure : C5H12N2O, featuring an isobutyl group without the trifluoroacetyl moiety .

- Key Differences: The absence of the trifluoroacetyl group reduces electron-withdrawing effects, likely resulting in lower acidity of the urea proton and greater stability against hydrolysis.

N,N'-Di-(m-trifluoromethylphenyl)urea

- Structure : C15H10F6N2O, with aromatic trifluoromethyl (-CF3) groups on both phenyl rings .

- Key Differences : The aromatic trifluoromethyl groups enhance lipophilicity and steric bulk compared to the aliphatic trifluoroacetyl group in N-isobutyl-N'-(trifluoroacetyl)urea. Such aromatic ureas are often explored in materials science or as enzyme inhibitors due to their planar geometry and strong hydrophobic interactions.

N-(tert-butyl)-N'-(2-chloro-6-fluorobenzoyl)urea

Physicochemical Properties

*Lipophilicity estimated based on substituent contributions.

Analytical Chemistry

Trifluoroacetyl derivatives, such as this compound, are valuable in gas chromatography (GC) and mass spectrometry (MS) due to their volatility and distinct fragmentation patterns. highlights trifluoroacetylated amines in GC-MS for differentiating regioisomers, suggesting similar utility for urea derivatives .

Pharmaceuticals and Agrochemicals

- Pesticides : Ureas like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) leverage trifluoromethyl groups for herbicidal activity . This compound’s electron-withdrawing groups may enhance interactions with biological targets, though its specific activity requires further study.

Preparation Methods

Sequential Alkylation-Acylation Strategy

The most widely reported method involves a two-step process:

-

N-Alkylation of Urea : Urea is monoalkylated with an isobutyl group.

-

Trifluoroacetylation : The remaining amine is acylated with trifluoroacetic anhydride (TFAA).

Step 1: N-Isobutylation of Urea

Conditions :

-

Alkylating Agent : Isobutyl bromide or iodide.

-

Base : Solid potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Catalyst : Phase transfer catalysts (e.g., tetrabutylammonium bromide, TBAB).

-

Solvent : Dimethyl sulfoxide (DMSO) or toluene.

Mechanism :

The phase transfer catalyst facilitates the deprotonation of urea, enabling nucleophilic attack on the alkylating agent. DMSO acts as both solvent and catalyst in some cases.

Key Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMSO | 85–92 |

| Temperature | 100°C | 89 |

| Molar Ratio (Urea:Alkylating Agent) | 1:1.2 | 91 |

Step 2: Trifluoroacetylation of N-Isobutylurea

Conditions :

-

Acylating Agent : Trifluoroacetic anhydride (TFAA).

-

Base : Pyridine or triethylamine (TEA).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Mechanism :

The free amine of N-isobutylurea reacts with TFAA, forming the trifluoroacetyl group via nucleophilic acyl substitution.

Key Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 78–85 |

| Equivalents of TFAA | 1.1 | 82 |

| Reaction Time | 2–4 hours | 80 |

Direct Coupling of Isobutylamine and Trifluoroacetamide

This one-pot method avoids intermediate isolation:

Conditions :

-

Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).

-

Solvent : THF or acetonitrile.

-

Additive : 4-Dimethylaminopyridine (DMAP).

Mechanism :

EDCI activates the carboxylic acid derivative (trifluoroacetamide) for nucleophilic attack by isobutylamine, forming the urea bond.

Key Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Coupling Agent | EDCI | 75–80 |

| Solvent | Acetonitrile | 77 |

| Reaction Time | 12–18 hours | 72 |

Isocyanate-Mediated Route

Conditions :

-

Isobutyl Isocyanate Synthesis : Reaction of isobutylamine with phosgene or triphosgene.

-

Reaction with Trifluoroacetamide : Isobutyl isocyanate reacts with trifluoroacetamide in DCM.

Key Challenges :

-

Handling toxic isocyanates.

-

Requires anhydrous conditions.

Key Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Isocyanate Source | Triphosgene | 68–73 |

| Solvent | DCM | 70 |

| Temperature | 0–5°C | 65 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Alkylation-Acylation | High regioselectivity | Multi-step, intermediate isolation | 78–92 |

| Direct Coupling | One-pot synthesis | Requires stoichiometric coupling agents | 72–80 |

| Isocyanate Route | Direct urea bond formation | Toxicity of isocyanates | 65–73 |

Optimization Strategies

Solvent Effects

Catalytic Enhancements

Temperature Control

Challenges and Solutions

Regioselectivity in Alkylation

Stability of Trifluoroacetyl Group

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.